molecular formula C23H19ClN2O4 B4015570 2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B4015570
M. Wt: 422.9 g/mol
InChI Key: WQNKAZADTPERPJ-UHFFFAOYSA-N
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Description

2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a benzodioxin ring and a methoxyphenyl group in its structure suggests that it might exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Quinazolinone Core: This step might involve the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone.

    Attachment of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction using methoxyphenyl halides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions could target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The chlorine atom in the benzodioxin ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce a variety of substituted derivatives.

Scientific Research Applications

2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its therapeutic potential, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the benzodioxin and methoxyphenyl groups might enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-3-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a different substitution pattern.

    2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: Lacks the methoxy group.

    2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The unique combination of the benzodioxin ring, chlorine atom, and methoxyphenyl group in 2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one might confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4/c1-28-20-9-5-4-8-19(20)26-22(25-18-7-3-2-6-16(18)23(26)27)17-11-15(24)10-14-12-29-13-30-21(14)17/h2-11,22,25H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNKAZADTPERPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC5=C4OCOC5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

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